molecular formula C22H20Cl2N2O3 B2664575 (2Z)-6-chloro-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327168-87-5

(2Z)-6-chloro-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2664575
CAS No.: 1327168-87-5
M. Wt: 431.31
InChI Key: NVZUXLDCAPHBRT-ROMGYVFFSA-N
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Description

This compound is a synthetic chromene-derived carboxamide featuring a complex imino-substituted aromatic system. Its structure includes:

  • A 6-chloro-2H-chromene backbone, which provides a rigid planar framework conducive to interactions with biological targets.
  • A (5-chloro-2-methylphenyl)imino group at position 2, contributing electron-withdrawing effects and steric bulk.
  • An N-(tetrahydrofuran-2-ylmethyl) carboxamide side chain, which enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

6-chloro-2-(5-chloro-2-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3/c1-13-4-5-16(24)11-19(13)26-22-18(21(27)25-12-17-3-2-8-28-17)10-14-9-15(23)6-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZUXLDCAPHBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-chloro-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound belongs to the chromene family, characterized by a chromene core structure with various substituents that enhance its biological activity. The molecular formula is C17H19Cl2N3OC_{17}H_{19}Cl_2N_3O, and it features a chloro-substituted phenyl group, which is crucial for its interaction with biological targets.

PropertyValue
Molecular Weight360.25 g/mol
SolubilitySoluble in DMSO
Log P (octanol-water)3.5
Melting PointNot available

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study reported that derivatives similar to this compound demonstrated submicromolar activity against methicillin-resistant strains of S. aureus (MRSA), suggesting its potential as a therapeutic agent in combating resistant infections .

Anticancer Properties

In vitro assays have revealed that compounds with similar structures can inhibit the proliferation of cancer cell lines. Specifically, the mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The compound's ability to target specific signaling pathways related to tumor growth presents a promising avenue for cancer therapy.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments evaluated the antibacterial efficacy of chromene derivatives against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited higher potency compared to traditional antibiotics like ampicillin and rifampicin, highlighting their potential in clinical applications .
  • Cytotoxicity Assessment : In assessing cytotoxic effects, studies showed that while the compound was effective against bacterial strains, it exhibited minimal cytotoxicity towards primary mammalian cell lines, indicating a favorable therapeutic index .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects.
  • Receptor Modulation : It may also interact with specific receptors involved in cell signaling pathways, influencing cellular responses related to growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their comparative properties are summarized below, based on evidence from peer-reviewed studies:

Table 1: Structural and Functional Comparison of Chromene Derivatives

Compound Name / ID Key Structural Features Reported Bioactivity / Properties Reference
(2Z)-6-chloro-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Chlorinated chromene core, imino group, THF-linked carboxamide Not explicitly reported N/A
2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-tetrahydrochromene-3-carbonitrile Dual chloro-substituents, benzylidene group Antifungal activity against Candida spp. [3]
3-Bromo-N-(4-chloro-2-carbamoylphenyl)pyrazole-carboxamide Bromo-pyrazole, chloro-phenyl, sulfonamide linker Kinase inhibition (IC₅₀ = 0.8 µM) [1]
9-(2-chlorobenzylidene)-hexahydrochromeno-pyrimidinone Chlorobenzylidene, fused pyrimidinone ring Cytotoxic activity (HeLa cells, IC₅₀ = 12 µM) [3]

Key Comparative Insights

Substituent Effects on Bioactivity: Chlorine atoms in the chromene core (as in the target compound and ) enhance lipophilicity and target binding, a trend observed in antifungal and cytotoxic analogs . The imino group in the target compound may mimic natural enzyme substrates, similar to sulfonamide-linked pyrazoles in kinase inhibitors .

Role of the Tetrahydrofuran (THF) Moiety: The THF-linked carboxamide in the target compound likely improves aqueous solubility compared to non-polar analogs like benzylidene-tetrahydrochromenes . This aligns with trends in PEGDA-based hydrogels, where polar side chains enhance biocompatibility .

Bioactivity Gaps: Unlike the pyrimidinone-fused chromene in , the target compound lacks reported cytotoxic or enzymatic data.

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes analogous to (THF-mediated coupling) and (cyclocondensation of chlorinated intermediates).
  • Unresolved Questions: No direct evidence correlates its THF-carboxamide side chain with specific pharmacokinetic outcomes (e.g., half-life, bioavailability). Comparative bioactivity data are absent, limiting mechanistic insights.

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